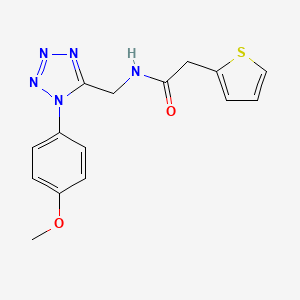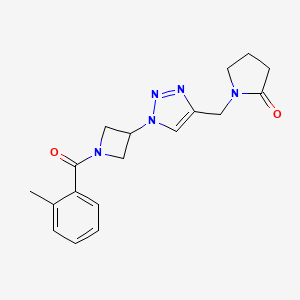
N-((1-(4-甲氧基苯基)-1H-四唑-5-基)甲基)-2-(噻吩-2-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide" is a synthetic molecule that appears to be related to various research areas, including flavoring substances and anticancer agents. Although the exact compound is not directly mentioned in the provided papers, similar compounds with tetrazole and acetamide groups have been studied for their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of chloroacetamide derivatives with various nucleophiles, such as mercapto derivatives or aryl substituents, to form the desired acetamide products. For instance, in the synthesis of anticancer agents, 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide was reacted with mercapto derivatives to yield thiazole acetamide derivatives . Similarly, 2-chloro N-aryl substituted acetamide derivatives were synthesized and characterized by various spectroscopic methods . These methods likely apply to the synthesis of the compound , with the appropriate selection of starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as 1H-NMR, 13C-NMR, LC-MS/MS, and X-ray crystallography. These methods provide detailed information about the molecular framework, including the positions of substituents and the overall three-dimensional arrangement of atoms within the molecule . The tetrazole and acetamide functional groups are key features in these molecules, contributing to their potential biological activity.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of reactive functional groups. The tetrazole ring, for example, is known for its bioisosteric similarity to the carboxyl group and can participate in various chemical reactions . The acetamide moiety is another reactive site that can undergo further chemical transformations. The specific reactivity patterns of "N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide" would depend on the electronic and steric effects of the substituents attached to the tetrazole and acetamide groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the absence of the compound in natural sources suggests it is a synthetic molecule with specific solubility characteristics tailored for its intended use as a flavoring substance . The stability of such compounds can be affected by factors like phototransformation, which is a concern for some substances when used in beverages . The electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, can be theoretically calculated to predict reactivity and interactions with biological targets .
科学研究应用
抗癌应用
对噻唑和四唑化合物衍生物的研究显示出在抗癌治疗中的巨大潜力。例如,Evren 等人 (2019) 的一项研究合成了 5-甲基-4-苯基噻唑衍生物(包括具有四唑基团的衍生物)并研究了它们的抗癌活性,这些衍生物对人肺腺癌细胞表现出选择性细胞毒性,而对小鼠胚细胞系无此作用。这些发现表明四唑和噻唑部分的修饰,如 N-((1-(4-甲氧基苯基)-1H-四唑-5-基)甲基)-2-(噻吩-2-基)乙酰胺中所见,可以导致具有抗癌特性的化合物 Evren 等,2019。
抗病毒和抗菌活性
该化合物及其相关类似物还显示出潜在的抗病毒和抗菌活性。例如,对氯乙酰胺除草剂及其代谢产物进行的研究深入探讨了与设计具有特定生物活性的化合物相关的代谢途径 Coleman 等,2000。虽然这项研究专注于除草剂,但代谢见解可以为合成具有抗菌或抗病毒作用的相关乙酰胺化合物的提供信息。
抗炎和镇痛特性
新型 N-(3-氯-4-氟苯基)-2-(5-((3-(4-羟基-2, 2-二甲基-2,3-二氢苯并呋喃-5-基)-1-苯基-1H-吡唑-4-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基)乙酰胺的合成显示出显着的抗炎活性,突出了四唑和噻唑衍生物在炎症性疾病中的治疗潜力 Sunder 等,2013。
配位化学和材料科学
研究扩展到材料科学领域,超越了生物医学应用,其中四唑衍生物因其在配位化学中的特性而被探索。例如,Kalita 和 Baruah (2010) 研究了酰胺衍生物在阴离子配位中的空间取向,这可能对设计具有特定电子或结构性质的新材料产生影响 Kalita & Baruah,2010。
属性
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-22-12-6-4-11(5-7-12)20-14(17-18-19-20)10-16-15(21)9-13-3-2-8-23-13/h2-8H,9-10H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNURKJAEQMAIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B3008512.png)

![7-(4-methoxyphenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B3008514.png)
![Ethyl 3-{[({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3008515.png)


![8-fluoro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3008521.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one](/img/structure/B3008524.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B3008527.png)

![N-(2,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3008530.png)
![2-[[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3008531.png)